5-(Hydroxymethyl)-N-methyl-4,5-dihydroisoxazole-3-carboxamide
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Overview
Description
5-(Hydroxymethyl)-N-methyl-4,5-dihydroisoxazole-3-carboxamide is a chemical compound with a unique structure that includes a hydroxymethyl group, a methyl group, and a dihydroisoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-N-methyl-4,5-dihydroisoxazole-3-carboxamide typically involves the reaction of hydroxymethylfurfural with appropriate reagents under controlled conditions. One common method is the acid-catalyzed dehydration of biomass-derived hexoses, which produces hydroxymethylfurfural as an intermediate . This intermediate can then be further reacted with N-methylhydroxylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound often involves the use of catalytic systems to enhance the efficiency and yield of the synthesis process. Catalysts such as sulfuric acid or other strong acids are commonly used to facilitate the dehydration of hexoses and subsequent reactions .
Chemical Reactions Analysis
Types of Reactions
5-(Hydroxymethyl)-N-methyl-4,5-dihydroisoxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often involve nucleophiles such as amines or thiols .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as carboxylic acids, aldehydes, alcohols, and substituted isoxazoles .
Scientific Research Applications
5-(Hydroxymethyl)-N-methyl-4,5-dihydroisoxazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 5-(Hydroxymethyl)-N-methyl-4,5-dihydroisoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include 5-(Hydroxymethyl)furfural, 5-(Chloromethyl)furfural, and 5-(Bromomethyl)furfural. These compounds share structural similarities with 5-(Hydroxymethyl)-N-methyl-4,5-dihydroisoxazole-3-carboxamide but differ in their functional groups and reactivity .
Uniqueness
What sets this compound apart is its unique combination of a hydroxymethyl group and a dihydroisoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C6H10N2O3 |
---|---|
Molecular Weight |
158.16 g/mol |
IUPAC Name |
5-(hydroxymethyl)-N-methyl-4,5-dihydro-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C6H10N2O3/c1-7-6(10)5-2-4(3-9)11-8-5/h4,9H,2-3H2,1H3,(H,7,10) |
InChI Key |
BHXCEARYACBQLI-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=NOC(C1)CO |
Origin of Product |
United States |
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